4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE
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Overview
Description
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of a pyridylazo group, which is a functional group containing a pyridine ring bonded to an azo group. The compound is often used in analytical chemistry due to its ability to form complexes with various metal ions, making it useful in colorimetric analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE typically involves the following steps:
Diazotization: The starting material, 3,5-dibromo-2-aminopyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridylazo derivatives.
Scientific Research Applications
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE has several scientific research applications:
Analytical Chemistry: Used as a reagent for colorimetric analysis of metal ions such as cobalt and cadmium.
Biological Studies: Employed in studies involving enzyme inhibition and protein binding.
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industrial Applications: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE involves its ability to form stable complexes with metal ions. The pyridylazo group acts as a chelating agent, binding to metal ions through nitrogen atoms. This complexation alters the electronic properties of the compound, leading to a color change that can be measured spectrophotometrically. The molecular targets include metal ions such as cobalt and cadmium, and the pathways involved are primarily related to metal ion coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
Uniqueness
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethyl and sulfopropyl groups. This combination enhances its solubility and stability, making it particularly effective in colorimetric analysis compared to other similar compounds.
Properties
Molecular Formula |
C16H18Br2N4O3S |
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Molecular Weight |
506.2 g/mol |
IUPAC Name |
3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |
InChI Key |
DQANXBWQUCOGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br |
Synonyms |
4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |
Origin of Product |
United States |
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